1-Benzyl-3-(2-fluoro-4-iodophenyl)urea is an organic compound with the molecular formula . This compound features a benzyl group, a fluoro-iodophenyl group, and a urea moiety, which contribute to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry. The compound is classified as a urea derivative, which is significant due to the biological activity often associated with this class of compounds, including antimicrobial and anticancer properties .
The synthesis of 1-benzyl-3-(2-fluoro-4-iodophenyl)urea typically involves the reaction of 2-fluoro-4-iodoaniline with benzyl isocyanate. This reaction is generally conducted under mild conditions, often utilizing a base such as triethylamine to facilitate the formation of the urea linkage. The process can be described as follows:
The synthetic route is advantageous due to its simplicity and relatively high yield, typically ranging from 76% to 83% .
The molecular structure of 1-benzyl-3-(2-fluoro-4-iodophenyl)urea can be represented with the following details:
The presence of both fluorine and iodine substituents on the phenyl ring enhances the compound's reactivity and potential interactions with biological targets .
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea can undergo several types of chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological activity or improved pharmacological properties.
The mechanism of action for 1-benzyl-3-(2-fluoro-4-iodophenyl)urea involves its interaction with specific molecular targets within biological systems. The fluoro and iodo substituents can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The urea moiety allows for hydrogen bonding with target molecules, stabilizing these interactions.
This combination of structural features may modulate various biological pathways, leading to effects such as antimicrobial activity or inhibition of cancer cell proliferation . Molecular docking studies have been employed to elucidate these binding interactions further.
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea exhibits several notable physical and chemical properties:
The compound's solubility in organic solvents makes it suitable for various synthetic applications. Its reactivity profile suggests stability under standard laboratory conditions but potential reactivity in nucleophilic substitution scenarios due to the presence of halogen atoms .
Due to its unique structure and properties, 1-benzyl-3-(2-fluoro-4-iodophenyl)urea has several potential applications in scientific research:
The design of 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea (C₁₄H₁₂FIN₂O, MW 370.16 g/mol) exemplifies rational structure-based optimization for enhanced anticancer activity. Its scaffold integrates three pharmacophoric elements:
This architecture stems from structure-activity relationship (SAR) studies of diaryl ureas, where analogues like C.12 (a benzylethylenearyl urea) demonstrated dual inhibition of PD-L1 and VEGFR-2 in HT-29 colon adenocarcinoma cells (IC₅₀: >100 μM for HT-29, 1.2 μM for A-549). Such bifunctional activity disrupts tumor angiogenesis and immune evasion simultaneously [1]. Computational modeling confirms that the ortho-fluoro and para-iodo substituents sterically complement hydrophobic enzyme subpockets inaccessible to non-halogenated analogues [8].
Table 1: Antiproliferative Activity of Select Urea Analogues
Compound | Structural Features | IC₅₀ (HT-29 cells, μM) |
---|---|---|
C.12 | Benzylethylenearyl urea | >100 |
Sorafenib | Reference kinase inhibitor | 17 ± 4 |
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea | Halogenated diaryl urea | Under evaluation |
Halogen atoms are critical for target affinity and pharmacokinetics:
SAR data from analogous compounds confirms that 2,4-dihalogenation boosts cytotoxicity >10-fold versus mono-halogenated derivatives. For example, iodinated analogues of PSMA inhibitors (e.g., DCIBzL) achieve Kᵢ = 0.01 nM by engaging an "arginine patch" (Arg463/534/536) in hydrophobic pockets [7].
Table 2: Impact of Halogenation on Binding Parameters
Substituent Pattern | Target Affinity (Kᵢ, nM) | Cellular Uptake |
---|---|---|
4-Iodophenyl | 250 ± 32 | Moderate |
2-Fluoro-4-iodophenyl | 18 ± 4 | High |
Non-halogenated phenyl | >1,000 | Low |
The urea moiety (-NH-C(O)-NH-) is a privileged pharmacophore due to its:
In anticancer contexts, diaryl ureas covalently inhibit critical pathways:
The title compound’s urea bridge is bioisosteric to amides, resisting proteolysis while mimicking peptide bonds—critical for targeting enzymatic sites like PSMA’s glutamate recognition pocket [7] [8].
Molecular hybridization merges pharmacophores to enhance polypharmacology:
Hybrids like 4a (a urea-piperazine analogue) show dual benefits: nanomolar cytotoxicity (IC₅₀ = 7.7 μM in MDA-MB-231 cells) and 5× reduced GPCR binding versus parent compounds [4]. The title compound’s benzyl group similarly minimizes off-target effects while maximizing tumor uptake.
Table 3: Hybrid Pharmacophores in Anticancer Ureas
Hybrid Component | Function | Example Compound |
---|---|---|
Benzyl | BBB penetration; reduced GPCR affinity | 4a |
Pyrazine | Solubility; kinase hinge region binding | C.7 (IC₅₀: 14 μM) |
Halogenated aryl | Target-specific halogen bonding | DCIBzL (Kᵢ: 0.01 nM) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7